1-(4-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chlorobenzoyl group, a thiadiazole ring, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzoyl group, and the incorporation of the thiadiazole ring. Common reagents used in these reactions include chlorobenzoyl chloride, piperidine, and thiadiazole derivatives. Reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzoyl or thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Similar compounds may include other piperidine carboxamides with different substituents or modifications to the thiadiazole ring.
Comparison: Compared to similar compounds, This compound may exhibit unique properties due to the specific arrangement of its functional groups, leading to distinct biological activities or chemical reactivity.
This general structure should provide a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C16H17ClN4O2S |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClN4O2S/c1-10-19-20-16(24-10)18-14(22)11-6-8-21(9-7-11)15(23)12-2-4-13(17)5-3-12/h2-5,11H,6-9H2,1H3,(H,18,20,22) |
InChI Key |
KSRFOCUNMZCFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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